molecular formula C10H7ClF3N3O B2445772 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1267621-74-8

(1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2445772
CAS No.: 1267621-74-8
M. Wt: 277.63
InChI Key: MTSIIXPDVHCKBB-UHFFFAOYSA-N
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Description

(1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H7ClF3N3O and its molecular weight is 277.63. The purity is usually 95%.
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Properties

IUPAC Name

[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c11-9-2-1-7(3-8(9)10(12,13)14)17-4-6(5-18)15-16-17/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIIXPDVHCKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CO)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C11H9ClF3N3OC_{11}H_{9}ClF_{3}N_{3}O, with a molecular weight of 305.64 g/mol. The structural features include a triazole ring and a chlorinated trifluoromethyl phenyl group, which contribute to its biological activity.

Biological Activity Overview

Triazole compounds are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. The specific biological activities of This compound are summarized below:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains. For example, a study on related triazoles showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Anticancer Activity

Triazoles have been explored for their anticancer potential. The compound may exhibit cytotoxic effects against different cancer cell lines. For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against specific cancer cells . The SAR analysis suggests that substituents on the phenyl ring significantly influence cytotoxicity.

The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or proteins within the target organism or cell line. For example, some triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death . Further studies on This compound may elucidate its precise mechanisms.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Antibacterial Efficacy : A series of triazole derivatives were synthesized and tested for antibacterial activity against various strains. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those without such modifications .
  • Cytotoxicity Assessment : In a study involving multiple cancer cell lines, compounds structurally similar to This compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds can often be correlated with their structural features:

Substituent TypeImpact on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Alkyl substitutionsEnhanced solubility
Halogen substituentsImproved binding affinity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. A study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .

Agricultural Chemistry

In agriculture, this compound has been explored as a fungicide . Its structural characteristics allow it to inhibit fungal growth effectively. Field trials demonstrated its effectiveness in controlling fungal diseases in crops, suggesting its viability as a sustainable agricultural solution .

Material Science

The compound's unique properties have led to its exploration in material science, particularly in the development of coatings and polymers with antifungal properties. The incorporation of triazole groups into polymer matrices has shown to enhance the material's resistance to microbial degradation .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multi-drug resistant bacteria.
Study 2Agricultural UseField trials indicated significant reduction in fungal infections on crops.
Study 3Material ScienceEnhanced antifungal properties in polymer coatings when integrated with triazole derivatives.

Q & A

Q. Example refinement table :

ParameterValue (SHELXL)
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.15
Flack parameter0.02(3)

Advanced: How are computational methods like DFT employed to predict electronic properties and reactivity?

Answer:

  • Geometry optimization : B3LYP/6-311+G(d,p) basis set calculates equilibrium structures, comparing bond lengths/angles with X-ray data .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the triazole C-4 position.
  • NBO analysis : Quantifies hyperconjugative interactions (e.g., between triazole lone pairs and σ*(C-Cl)) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for biological activity?

Answer:

  • Derivatization : Modify the methanol group (e.g., esterification, oxidation) to assess impact on bioactivity. highlights TNF-α induction via urea derivatives .
  • In vitro assays :
    • Cytotoxicity : MTT assay (IC₅₀ determination, see ).
    • TNF-α secretion : ELISA screening of macrophage cell lines .
      SAR table :
DerivativeSubstituentTNF-α Induction (Fold Change)
Parent compound-CH₂OH1.0 (baseline)
Urea analog-CONHPh3.2±0.4
Ester derivative-COOCH₃0.8±0.2

Advanced: How is regioselectivity controlled during triazole ring formation?

Answer:
CuAAC typically yields 1,4-regioisomers. To favor 1,5-isomers (if needed):

  • Ru catalysis : Use Cp*RuCl(PPh₃)₂ for inverse regioselectivity.
  • Strain-promoted reactions : Employ cyclooctynes in copper-free conditions .
    Regioselectivity validation : NOESY NMR or X-ray diffraction distinguishes between 1,4- and 1,5-isomers .

Advanced: How do steric and electronic effects of the 4-chloro-3-(trifluoromethyl)phenyl group influence reactivity?

Answer:

  • Steric effects : The bulky trifluoromethyl group hinders nucleophilic attack at the triazole C-5 position.
  • Electronic effects : Electron-withdrawing Cl and CF₃ groups deactivate the phenyl ring, directing electrophilic substitution to the para position .
    Computational evidence : Mulliken charges show increased positive charge density at C-4 of the triazole ring, enhancing electrophilicity .

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